Tert-butyl 2-methylbut-3-YN-2-ylcarbamate
Overview
Description
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate is a carbamate derivative with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is often used in organic synthesis as a protecting group for amines and amino acids. It is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate can be synthesized through a reaction between tert-butyl chloroformate and 2-methylbut-3-yn-2-amine . The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and amino acids in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylbut-3-YN-2-ylcarbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another carbamate derivative used as a protecting group.
Benzyl carbamate: Similar in function but with different stability and removal conditions.
Ethyl carbamate: Used in similar applications but with distinct reactivity profiles.
Uniqueness
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic chemistry where protecting groups need to be selectively removed without affecting other functional groups .
Properties
IUPAC Name |
tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPXPDDPWDNBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113486-06-9 | |
Record name | tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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